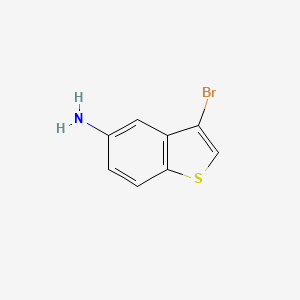![molecular formula C11H15NO B6234167 [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 663956-51-2](/img/no-structure.png)
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol, abbreviated as AMDI, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, water-soluble, and relatively low-cost compound. AMDI has been used in a variety of fields, such as biochemistry, pharmacology, and materials science. This compound has been found to have a number of interesting properties, such as its ability to act as a catalyst for chemical reactions and its ability to interact with other compounds. In
Aplicaciones Científicas De Investigación
AMDI has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of indoles and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, AMDI has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of AMDI is not fully understood. However, it is believed that the compound acts as a catalyst for chemical reactions, as it has been found to promote the formation of new bonds between molecules. It is also believed that AMDI may act as an inhibitor of enzymes, as it has been found to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMDI are not fully understood. However, it has been found to have some effects on the body, such as increasing the activity of certain enzymes and increasing the levels of certain hormones. In addition, AMDI has been found to have some effects on the brain, such as increasing levels of serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of AMDI in lab experiments has a number of advantages. It is a relatively low-cost compound, and it is water-soluble, making it easy to work with in the lab. In addition, AMDI is relatively stable, and its effects on the body can be easily studied. However, there are some limitations to the use of AMDI in lab experiments. For example, it can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
Direcciones Futuras
There are a number of potential future directions for the use of AMDI in scientific research. One potential direction is the use of AMDI as a drug delivery system. AMDI could be used to deliver drugs to specific parts of the body, such as the brain or the liver. Another potential direction is the use of AMDI to study the structure and function of proteins and enzymes. AMDI could be used to study the structure and function of proteins and enzymes, as well as their interactions with other molecules. Finally, AMDI could be used to study the effects of drugs on the body, as it has been found to have some effects on the body.
Métodos De Síntesis
The synthesis of AMDI is typically accomplished through a two-step process. First, an aminomethylation reaction is performed, where a primary amine is reacted with a methyl halide to form an aminomethyl group. This aminomethyl group is then reacted with an aldehyde to form the desired product, AMDI. The overall reaction can be represented as follows:
Aminomethylation: RNH2 + CH3X → RNHCH3 + X-
Aldehyde reaction: RNHCH3 + R’-CHO → RNH-C(R’)-CH2OH
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol involves the reaction of 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol with ammonia in the presence of a reducing agent.", "Starting Materials": [ "2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol", "Ammonia", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
Número CAS |
663956-51-2 |
Nombre del producto |
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)
